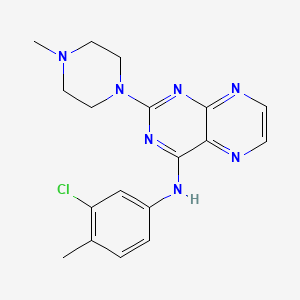

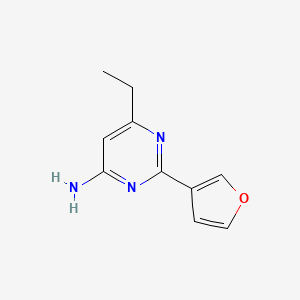

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their biological activities. For instance, derivatives of pyrrolidine-2,5-dione with aromatic rings and piperazine substitutions have been shown to exhibit anticonvulsant properties . Additionally, a related compound with a pyrazolo[1,5-a]pyrimidin-7-amine core has demonstrated moderate anticancer activity . These findings suggest that the compound may also possess pharmacological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination and aminisation, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative . The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine would likely follow a similar pathway, involving the formation of the pteridin-4-amine core followed by subsequent functionalization with the appropriate chloro-methylphenyl and methylpiperazinyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been characterized using techniques such as IR, 1H NMR, and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the identity of the synthesized compound. The presence of aromatic rings and heterocyclic elements is common in such molecules, which can significantly influence their biological activity.

Chemical Reactions Analysis

Compounds with piperazine and aromatic moieties can participate in various chemical reactions, particularly those relevant to their biological activity. For example, the anticonvulsant activity of pyrrolidine-2,5-dione derivatives is influenced by the substitution pattern on the aromatic ring, with chlorinated derivatives showing strong activity . This suggests that the reactivity of the chlorine substituents in N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine could be a key factor in its biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure of a related compound was determined to belong to the triclinic system, which can affect its solubility and stability . The presence of chloro and methoxy groups can also impact the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research shows the synthesis of new carboxylic acid amides containing N-methylpiperazine fragments. The synthesis of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide, a key intermediate in the synthesis of antileukemic agents like imatinib, is of significant interest (Koroleva et al., 2011).

- A novel methodology for synthesizing N-substituted-6-alkoxypteridin-4-amine, a compound closely related to the chemical , was developed. This method involved a seven-step process and yielded various compounds confirmed through NMR and X-ray crystallographic analysis (Duan et al., 2012).

Biological Activities and Applications

- A series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant properties, showing potential for therapeutic applications in seizure disorders (Ghodke et al., 2017).

- Pteridine derivatives, including compounds with structures similar to the chemical , were found to have anti-inflammatory properties and potential as lipoxygenase inhibitors. These derivatives showed promising results in a rat model of colitis, highlighting their potential application in treating inflammatory diseases (Pontiki et al., 2015).

Antimicrobial and Antifungal Properties

- Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed antimicrobial and antifungal activities. These compounds, structurally related to the target chemical, showed effectiveness against various bacterial and fungal strains, indicating potential for development as novel antimicrobial agents (Patel et al., 2017).

- Studies on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, with structural similarities to the target compound, demonstrated antidepressant and nootropic activities, suggesting a potential role in CNS disorders (Thomas et al., 2016).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7/c1-12-3-4-13(11-14(12)19)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMLEYNVQJUIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)

![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)

![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)

![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)

![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)

![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)